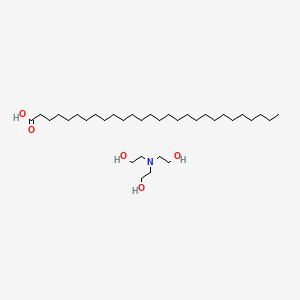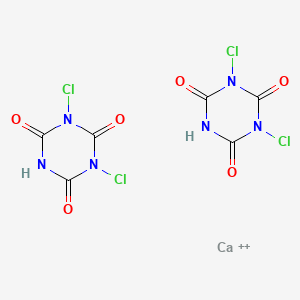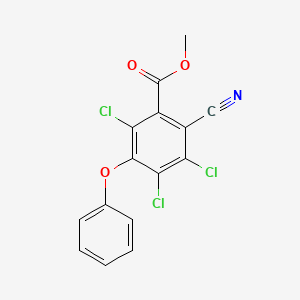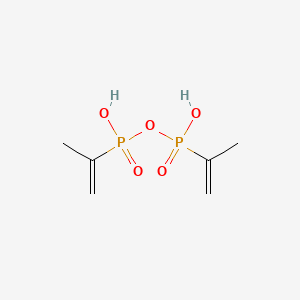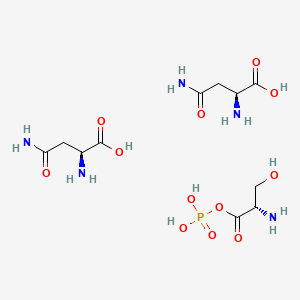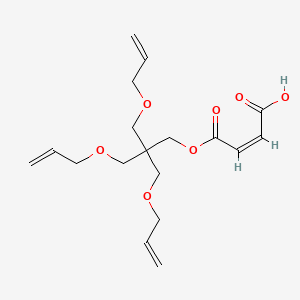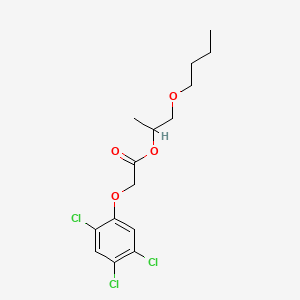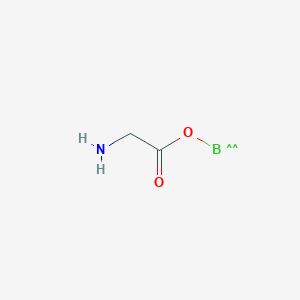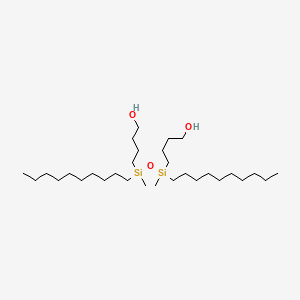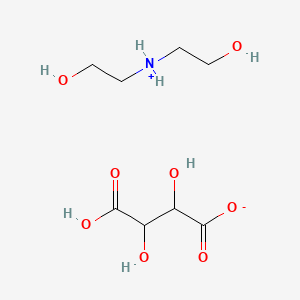
Bis(2-hydroxyethyl)ammonium hydrogen tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)ammonium hydrogen tartrate is a chemical compound with the molecular formula C8H17NO8 It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium hydrogen tartrate typically involves the reaction of 2-aminoethanol with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-aminoethanol+tartaric acid→bis(2-hydroxyethyl)ammonium hydrogen tartrate
The reaction is usually conducted in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with similar reactants. The process may be optimized for efficiency and cost-effectiveness, with considerations for environmental impact and safety. Industrial production methods may also include additional purification steps to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium hydrogen tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols.
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium hydrogen tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications and effects on biological systems.
Industry: It is used in the formulation of environmentally friendly lubricants and other industrial products.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)ammonium hydrogen tartrate involves its interaction with molecular targets and pathways in various systems. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. In industrial applications, its mechanism of action may involve its role as a lubricant additive, reducing friction and wear in mechanical systems.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: A similar compound used as an environmentally friendly lubricant additive.
Bis(2-hydroxyethyl)ammonium oleate: Another related compound with similar applications in lubricants.
Uniqueness
Bis(2-hydroxyethyl)ammonium hydrogen tartrate is unique in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form hydrogen bonds and interact with various molecules sets it apart from other similar compounds.
Properties
CAS No. |
29870-20-0 |
|---|---|
Molecular Formula |
C8H17NO8 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO2.C4H6O6/c6-3-1-5-2-4-7;5-1(3(7)8)2(6)4(9)10/h5-7H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
XXTDQBHEIICRMK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH2+]CCO.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


